molecular formula C12H21N5O2 B1628416 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate CAS No. 904816-91-7

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate

Cat. No.: B1628416
CAS No.: 904816-91-7
M. Wt: 267.33 g/mol
InChI Key: RLXVCEBPWOADHO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is a chemical compound that features a tert-butyl group, a triazole ring, and a piperazine ring

Mechanism of Action

Target of Action

The primary target of the compound, also known as “4-[1,2,4]Triazol-1-ylmethyl-piperazine-1-carboxylic acid tert-butyl ester”, is the copper (I) ion . This compound acts as a ligand for the copper (I) ion, stabilizing it and enhancing its catalytic effect in the azide-alkyne cycloaddition (CuAAC) reaction .

Mode of Action

The compound interacts with its target, the copper (I) ion, by forming a complex. This complex formation accelerates the rate of the CuAAC reaction . The compound’s interaction with copper (I) ion suppresses cell cytotoxicity, making it biocompatible and desirable for bioconjugation in diverse chemical biology experiments .

Biochemical Pathways

The compound is involved in the biochemical pathway of the CuAAC reaction . This reaction is a type of click chemistry, a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields . The compound’s role in this pathway accelerates the reaction rates, leading to faster and more efficient biochemical processes .

Pharmacokinetics

The compound is described as water-soluble , which can influence its absorption and distribution in the body. Water-soluble compounds are generally well-absorbed and can be distributed throughout the body more easily than non-water-soluble compounds.

Result of Action

The primary result of the compound’s action is the acceleration of the CuAAC reaction rates and the suppression of cell cytotoxicity . This makes the compound particularly useful in bioconjugation, a process used in chemical biology experiments to join two biomolecules together . By accelerating reaction rates and reducing cytotoxicity, the compound can enhance the efficiency and safety of these experiments .

Action Environment

The environment can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s performance. For instance, the compound is stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a triazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by the addition of the triazole derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The process would also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the piperazine ring is a common motif in many drugs. Researchers are investigating its potential as an antimicrobial, antifungal, and anticancer agent .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(1H-1,2,3-triazol-1-yl)methyl]piperazine-1-carboxylate
  • tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperidine-1-carboxylate
  • tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]morpholine-1-carboxylate

Uniqueness

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate is unique due to the combination of the tert-butyl group, triazole ring, and piperazine ring. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1,2,4-triazol-1-ylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-6-4-15(5-7-16)10-17-9-13-8-14-17/h8-9H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXVCEBPWOADHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587714
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-91-7
Record name tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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